Descyclopropyl Abacavir

Beschreibung

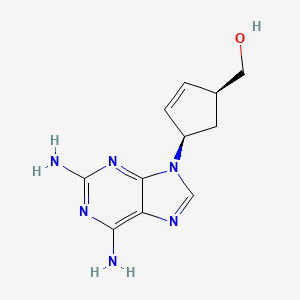

Structure

3D Structure

Eigenschaften

IUPAC Name |

[(1S,4R)-4-(2,6-diaminopurin-9-yl)cyclopent-2-en-1-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N6O/c12-9-8-10(16-11(13)15-9)17(5-14-8)7-2-1-6(3-7)4-18/h1-2,5-7,18H,3-4H2,(H4,12,13,15,16)/t6-,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKJUXHDSLJYKED-RQJHMYQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C=CC1N2C=NC3=C(N=C(N=C32)N)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](C=C[C@@H]1N2C=NC3=C(N=C(N=C32)N)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90922641 | |

| Record name | [4-(6-Amino-2-imino-1,2-dihydro-9H-purin-9-yl)cyclopent-2-en-1-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90922641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118237-88-0, 124752-25-6 | |

| Record name | (+-)-Carbocyclic-2',3'-dideoxydidehydro-2-6-diaminopurinenucleoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118237880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Aminocarbovir | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124752256 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [4-(6-Amino-2-imino-1,2-dihydro-9H-purin-9-yl)cyclopent-2-en-1-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90922641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 124752-25-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DESCYCLOPROPYL ABACAVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F795V26W54 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to Descyclopropyl Abacavir: Structure, Properties, and Analytical Considerations

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling Descyclopropyl Abacavir

Descyclopropyl Abacavir is a significant chemical entity closely related to the potent antiretroviral drug, Abacavir.[1][] As a primary impurity and transformation product of Abacavir, its study is crucial for ensuring the quality, safety, and efficacy of the parent drug.[3] This guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies pertinent to Descyclopropyl Abacavir, offering valuable insights for researchers and professionals in drug development and quality control.

Chemical Structure and Identification

Descyclopropyl Abacavir, systematically named [(1S,4R)-4-(2,6-diaminopurin-9-yl)cyclopent-2-en-1-yl]methanol, is structurally distinct from Abacavir due to the absence of the cyclopropyl group on the purine ring.[4][5] This structural modification significantly impacts its chemical and biological profile. It is officially recognized as Abacavir EP Impurity C and Abacavir Related Compound A in pharmacopeial standards.[1][4][6]

The definitive identification of this compound is established through its unique Chemical Abstracts Service (CAS) number: 124752-25-6 .[1][4][6][7]

Caption: 2D Chemical Structure of Descyclopropyl Abacavir.

Physicochemical Properties

A thorough understanding of the physicochemical properties of Descyclopropyl Abacavir is fundamental for its isolation, characterization, and quantification. The known properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C11H14N6O | [1][4][5][7] |

| Molecular Weight | 246.27 g/mol | [1][4][5][7] |

| Appearance | Off-White to Pale Yellow Solid | [7] |

| Melting Point | 180-182°C | [7] |

| Solubility | Soluble in DMSO and Methanol | [7] |

| InChI Key | ZKJUXHDSLJYKED-RQJHMYQMSA-N | [1] |

| SMILES | Nc1nc(N)c2ncn([C@H]3C=CC3)c2n1 | [1] |

Relationship to Abacavir: An Impurity and Transformation Product

Descyclopropyl Abacavir is primarily encountered as a process-related impurity in the synthesis of Abacavir and as a degradation product.[3] Its formation underscores the importance of stringent manufacturing process controls and stability testing for Abacavir drug substances and products.

Notably, research has shown that Descyclopropyl Abacavir can be formed from Abacavir through photolytic degradation, where the cyclopropyl ring is detached.[8] This transformation is a critical consideration in the handling and storage of Abacavir to prevent the formation of this impurity.[8]

Caption: Formation of Descyclopropyl Abacavir from Abacavir.

Analytical Methodologies

The detection and quantification of Descyclopropyl Abacavir as an impurity in Abacavir are critical for quality control. High-performance liquid chromatography (HPLC) is a commonly employed technique for this purpose.

A study on the transformation of Abacavir utilized a high-resolution mass spectrometry system for the characterization of its transformation products, including Descyclopropyl Abacavir.[8] The methodology involved:

-

Instrumentation : LC–Q Exactive Focus Orbitrap high-resolution mass spectrometry system with a heated electro-spray ionization (HESI-II) probe in positive ionization mode.[8]

-

Chromatographic Separation : Achieved on a Thermo Hypersil GOLD C18 aQ column (50 × 2.1 mm, 1.9 μm).[8]

-

Mobile Phase : A gradient of (A) water with 0.1% formic acid and (B) methanol with 0.1% formic acid.[8]

This advanced analytical technique allows for the sensitive and specific identification of Descyclopropyl Abacavir, even at low levels.

Caption: General Analytical Workflow for Impurity Profiling.

Synthesis and Preparation

While specific, detailed protocols for the de novo synthesis of Descyclopropyl Abacavir are not extensively published in readily available literature, its preparation is intrinsically linked to the synthesis of Abacavir. It can be formed as a byproduct during the manufacturing process of Abacavir. For analytical purposes, Descyclopropyl Abacavir is synthesized as a reference standard to be used in the qualification and quantification of impurities in Abacavir. The synthesis of Abacavir itself involves the coupling of a purine analog with a cyclopentene derivative, and variations in reaction conditions or the purity of starting materials can lead to the formation of Descyclopropyl Abacavir.

Conclusion

Descyclopropyl Abacavir is a critical impurity and transformation product of the antiretroviral drug Abacavir. A comprehensive understanding of its chemical structure, physicochemical properties, and analytical detection is paramount for ensuring the quality and safety of Abacavir formulations. The information presented in this guide serves as a valuable technical resource for scientists and researchers involved in the development, manufacturing, and quality control of this vital medication.

References

-

Veeprho. Abacavir Impurities and Related Compound. [Link]

-

Pharmaffiliates. Abacavir-Impurities. [Link]

-

National Center for Biotechnology Information. 6-Aminocarbovir. PubChem Compound Database. [Link]

-

precisionFDA. DESCYCLOPROPYL ABACAVIR. [Link]

-

National Center for Biotechnology Information. AOP-Based Transformation of Abacavir in Different Environments: Evolution Profile of Descyclopropyl-Abacavir and In Silico Toxicity Assessment of the Main Transformation Products. [Link]

-

European Patent Office. Process for the preparation of abacavir - EP 1939196 A1. [Link]

Sources

- 1. Descyclopropyl Abacavir | CymitQuimica [cymitquimica.com]

- 3. Abacavir Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 4. Descyclopropyl Abacavir | LGC Standards [lgcstandards.com]

- 5. biosynth.com [biosynth.com]

- 6. ::Descyclopropyl Abacavir | CAS No: 124752-25-6:: [svaklifesciences.com]

- 7. usbio.net [usbio.net]

- 8. AOP-Based Transformation of Abacavir in Different Environments: Evolution Profile of Descyclopropyl-Abacavir and In Silico Toxicity Assessment of the Main Transformation Products - PMC [pmc.ncbi.nlm.nih.gov]

The Synthetic Landscape of Descyclopropyl Abacavir: A Technical Guide for Drug Development Professionals

Foreword

Descyclopropyl Abacavir, recognized chemically as ((1S,4R)-4-(2,6-diamino-9H-purin-9-yl)cyclopent-2-en-1-yl)methanol, stands as a crucial intermediate and a designated impurity in the manufacturing of Abacavir, a potent nucleoside analog reverse transcriptase inhibitor (NRTI) for the treatment of HIV/AIDS.[1][2][3][] A thorough comprehension of its synthesis is paramount for process optimization, impurity profiling, and the overall advancement of Abacavir production. This guide delineates the primary synthetic pathways to Descyclopropyl Abacavir, offering in-depth mechanistic insights and actionable protocols for researchers and drug development professionals.

Retrosynthetic Analysis and Strategic Considerations

The synthesis of Descyclopropyl Abacavir is intrinsically linked to the synthesis of Abacavir itself, often diverging at a late stage. A logical retrosynthetic approach dissects the molecule into two key building blocks: the purine heterocycle (specifically, 2,6-diaminopurine) and the chiral carbocyclic side chain, (1S,4R)-4-amino-2-cyclopentene-1-methanol.

The core strategic decision in the synthesis of carbocyclic nucleosides like Descyclopropyl Abacavir revolves around the method of coupling the nucleobase to the carbocyclic ring and the sequence of functional group interconversions.[5] The most prevalent strategies involve the construction of the purine ring onto the pre-formed cyclopentenylamine or the coupling of a pre-formed purine with a suitable cyclopentene derivative.

Primary Synthetic Pathway: Pyrimidine Annulation Approach

This is the most established and industrially relevant approach, mirroring the synthesis of Abacavir.[6][7] It involves the sequential construction of the purine ring from a pyrimidine precursor onto the chiral cyclopentene backbone.

Synthesis of the Chiral Cyclopentene Intermediate

The synthesis of the key chiral intermediate, (1S,4R)-4-amino-2-cyclopentene-1-methanol, is a critical step that dictates the stereochemistry of the final product. While various methods exist, a common approach starts from the bicyclic lactam, (-)-2-azabicyclo[2.2.1]hept-5-en-3-one.[5] This readily available starting material undergoes a series of transformations including hydroxylation, protection, reduction, and deprotection to yield the desired chiral amino alcohol.

Pyrimidine Coupling and Imidazole Ring Formation

The subsequent steps involve the coupling of the chiral amino alcohol with a suitably substituted pyrimidine, followed by cyclization to form the purine ring system. A common pyrimidine starting material is 4,6-dichloro-2,5-diaminopyrimidine or a protected derivative thereof.[3][6]

The reaction of the chiral amino alcohol with the dichloropyrimidine derivative, typically under basic conditions, leads to the formation of a key intermediate where the cyclopentenylamino moiety is attached at the 6-position of the pyrimidine ring.

The subsequent cyclization to form the imidazole portion of the purine ring is often achieved by treatment with an orthoformate, such as triethyl orthoformate, in the presence of an acid catalyst.[6][7] This step is crucial for forming the complete purine heterocycle.

Formation of the 2,6-Diaminopurine Moiety

The final step in the synthesis of Descyclopropyl Abacavir from the 6-chloro intermediate involves the introduction of an amino group at the 6-position. This can be achieved through ammonolysis, where the 6-chloro group is displaced by ammonia or an ammonia equivalent. This step is a key point of divergence from the synthesis of Abacavir, where cyclopropylamine is used as the nucleophile.[8]

Experimental Protocols

Protocol for the Synthesis of (1S,4R)-4-(2-Amino-6-chloro-9H-purin-9-yl)-2-cyclopentene-1-methanol

This protocol is adapted from established procedures for Abacavir synthesis.[6][7]

Step 1: Coupling of (1S,4R)-4-amino-2-cyclopentene-1-methanol with 4,6-dichloro-2,5-diformamidopyrimidine

-

To a solution of (1S,4R)-4-amino-2-cyclopentene-1-methanol tartrate salt in ethanol, add sodium carbonate to neutralize the salt.

-

Add 4,6-dichloro-2,5-diformamidopyrimidine to the mixture.

-

Heat the reaction mixture at reflux for 3-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude coupled product.

Step 2: Cyclization to form the 6-chloropurine ring

-

Dissolve the crude product from Step 1 in ethanol.

-

Add triethyl orthoformate and a catalytic amount of concentrated hydrochloric acid.

-

Stir the mixture at room temperature for 12-16 hours.

-

Monitor the cyclization by TLC.

-

Upon completion, cool the reaction mixture in an ice bath to precipitate the product.

-

Filter the solid, wash with cold ethanol, and dry under vacuum to yield (1S,4R)-4-(2-amino-6-chloro-9H-purin-9-yl)-2-cyclopentene-1-methanol hydrochloride.

Protocol for the Synthesis of Descyclopropyl Abacavir

-

Suspend (1S,4R)-4-(2-amino-6-chloro-9H-purin-9-yl)-2-cyclopentene-1-methanol hydrochloride in a suitable solvent such as isopropanol.

-

Saturate the solution with ammonia gas at 0-5 °C or use a solution of ammonia in methanol.

-

Heat the mixture in a sealed vessel at 90-100 °C for 12-24 hours.

-

Monitor the reaction by TLC or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford Descyclopropyl Abacavir.

Visualization of the Synthetic Pathway

Caption: Synthetic pathway for Descyclopropyl Abacavir.

Quantitative Data Summary

| Step | Reactants | Key Reagents | Typical Yield | Purity (HPLC) |

| Coupling | 4,6-dichloro-2,5-diformamidopyrimidine, (1S,4R)-4-amino-2-cyclopentene-1-methanol | Na2CO3, Ethanol | 85-95% | >90% (crude) |

| Cyclization | Coupled pyrimidine intermediate | Triethyl orthoformate, HCl | 80-90% | >95% |

| Ammonolysis | (1S,4R)-4-(2-amino-6-chloro-9H-purin-9-yl)-2-cyclopentene-1-methanol | Ammonia, Isopropanol | 70-85% | >99% |

Mechanistic Insights

The Pictet-Spengler-type Cyclization

The formation of the imidazole ring from the N-cyclopentenyl-5-aminopyrimidine intermediate with triethyl orthoformate proceeds through a mechanism analogous to the Pictet-Spengler reaction. The orthoformate acts as a one-carbon electrophile, which, after initial reaction with the 5-amino group, facilitates an intramolecular electrophilic attack by the newly formed iminium ion onto the electron-rich pyrimidine ring, leading to cyclization and subsequent aromatization to the purine core.

Nucleophilic Aromatic Substitution (SNAr)

The final ammonolysis step is a classic example of a nucleophilic aromatic substitution reaction. The electron-withdrawing nature of the purine ring system activates the C6 position towards nucleophilic attack by ammonia. The chloride ion, being a good leaving group, is readily displaced to yield the 6-amino substituted product, Descyclopropyl Abacavir.

Conclusion

The synthesis of Descyclopropyl Abacavir is a well-defined process that leverages established methodologies in heterocyclic and carbocyclic chemistry. A thorough understanding of the reaction mechanisms, optimization of reaction conditions, and careful control of stereochemistry are essential for the efficient and scalable production of this important Abacavir intermediate. This guide provides a solid foundation for researchers and professionals to navigate the synthetic challenges and contribute to the ongoing efforts in HIV therapy.

References

- Jackson, A., et al. (2012). Antiviral Therapy, 17, 19.

- Yuen, G. J., et al. (2008). Clinical Pharmacokinetics, 47, 351.

- Crimmins, M. T., et al. (1996). J. Org. Chem.

- Harnden, M.R.; Wyatt et al. (1990). J. Med. Chem, 33, 187.

- Katagiri, N. et al. (1989). Tetrahedron Lett., 30, 1645-1648.

- Vince, R. (2008). Base-functionalized carbocyclic nucleosides: design, synthesis and mechanism of antiviral activity. PMC.

- EP1857458A1 - Process for the preparation of abacavir. (2007).

- CN104672239A - Process for preparing abacavir intermediate in formula V by adopting one-pot method. (2015).

- Abacavir synthesis. (n.d.). ChemicalBook.

- Abacavir Impurities. (n.d.). BOC Sciences.

- Descyclopropyl Abacavir. (n.d.). CymitQuimica.

- Descyclopropyl Abacavir | CAS No: 124752-25-6. (n.d.). SVAK Life Sciences.

- The Journey of Abacavir Hydrochloride: From Discovery to Synthesis. (n.d.). Benchchem.

- ABACAVIR - New Drug Approvals. (2019).

- AOP-Based Transformation of Abacavir in Different Environments: Evolution Profile of Descyclopropyl-Abacavir and In Silico Toxicity Assessment of the Main Transform

- Descyclopropyl abacavir | 124752-25-6. (n.d.). Biosynth.

- A simple, convenient method for the synthesis of acyclic analogs of guanosine. (1989). PubMed.

- Synthesis of carbocyclic nucleoside analogs with five-membered heterocyclic nucleobases. (n.d.). SciSpace.

- Synthesis of Nucleoside and Nucleotide Analogues by Cyclization of the Guanine Base with 1,1,3,3-Tetramethoxypropane. (2022).

- α-Guanosine: A Precursor for Novel Nucleoside Analogs - A Technical Guide. (n.d.). Benchchem.

- High-yield regioselective synthesis of 9-glycosyl guanine nucleosides and analogues via coupling with 2-N-acetyl-6-O-diphenylcar. (1987). Canadian Science Publishing.

- Synthesis of Nucleoside Analogs Containing Sulfur or Selenium Replacements of the Ribose Ring Oxygen or Carbon. (2024).

- Preparation of nucleoside analogues: opportunities for innovation at the interface of synthetic chemistry and bioc

- EP1939196A1 - Process for the preparation of abacavir. (2008).

- WO2008037760A1 - Process for the preparation of abacavir. (2008).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Descyclopropyl Abacavir | CymitQuimica [cymitquimica.com]

- 3. ::Descyclopropyl Abacavir | CAS No: 124752-25-6:: [svaklifesciences.com]

- 5. BASE-FUNCTIONALIZED CARBOCYCLIC NUCLEOSIDES: DESIGN,SYNTHESIS AND MECHANISM OF ANTIVIRAL ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

- 6. EP1857458A1 - Process for the preparation of abacavir - Google Patents [patents.google.com]

- 7. CN104672239A - Process for preparing abacavir intermediate in formula V by adopting one-pot method - Google Patents [patents.google.com]

- 8. Abacavir synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to the Formation of Descyclopropyl Abacavir from Abacavir

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the mechanisms leading to the formation of Descyclopropyl Abacavir, a critical impurity of the antiretroviral drug Abacavir. Understanding the formation pathways of this impurity is paramount for ensuring the quality, safety, and efficacy of Abacavir drug products. This document delves into the chemical transformations involved, supported by mechanistic insights and practical experimental protocols.

Introduction: The Significance of Descyclopropyl Abacavir

Abacavir is a potent nucleoside reverse transcriptase inhibitor (NRTI) widely used in the treatment of HIV infection.[] Its chemical stability is a key factor in its pharmaceutical development and manufacturing. Descyclopropyl Abacavir, identified as Abacavir EP Impurity C and Abacavir USP Related Compound A, is a degradation product formed by the cleavage of the cyclopropyl group from the parent molecule.[][2] The presence of this and other impurities can impact the safety and efficacy profile of the drug. Therefore, a thorough understanding of its formation is essential for developing robust control strategies.

This guide will explore the primary mechanisms responsible for the generation of Descyclopropyl Abacavir, focusing on oxidative/photolytic degradation and acid-catalyzed hydrolysis.

Chemical Structures

To fully appreciate the transformation, it is essential to visualize the molecular structures of the parent drug and its key impurity.

| Compound | Chemical Structure |

| Abacavir | |

| Descyclopropyl Abacavir |

Oxidative and Photolytic Degradation: A Radical-Mediated Pathway

The cyclopropylamine moiety in Abacavir is a primary site for oxidative and photolytic degradation.[3] The underlying mechanism involves a single-electron transfer (SET) process, leading to the formation of a highly reactive aminium radical cation.[4][5] This intermediate is the linchpin in the subsequent cleavage of the cyclopropyl ring.

Mechanistic Elucidation

The formation of Descyclopropyl Abacavir via this pathway can be delineated in the following steps:

-

Initiation by Single-Electron Transfer (SET): Under oxidative stress (e.g., exposure to peroxides) or photolytic conditions (UV light), the nitrogen atom of the cyclopropylamino group undergoes a one-electron oxidation. This results in the formation of a cyclopropylaminium radical cation intermediate.[5][6]

-

Ring Opening of the Cyclopropylaminium Radical: The high ring strain of the three-membered cyclopropyl group makes the radical cation intermediate unstable. It rapidly undergoes homolytic cleavage of a C-C bond, leading to the formation of a more stable, ring-opened distonic radical cation.[5]

-

Formation of an Iminium Ion and Subsequent Hydrolysis: The distonic radical cation can undergo further reactions, including the formation of an iminium ion. This species is susceptible to hydrolysis, which ultimately cleaves the cyclopropyl group, yielding Descyclopropyl Abacavir and byproducts derived from the cyclopropyl fragment.

The overall transformation is depicted in the following diagram:

Caption: Oxidative/photolytic degradation pathway of Abacavir.

Experimental Evidence from Forced Degradation Studies

Forced degradation studies are instrumental in identifying potential degradation pathways. Abacavir has been shown to degrade significantly under oxidative stress conditions.[7] A study on the transformation of Abacavir using advanced oxidation processes (AOPs) identified Descyclopropyl Abacavir (labeled as TP-247) as the most abundant intermediate.[3]

Acid-Catalyzed Hydrolysis: Cleavage of the N-Cyclopropyl Bond

Abacavir is also susceptible to degradation in acidic environments.[8] The formation of Descyclopropyl Abacavir under acidic conditions proceeds through a hydrolytic cleavage of the N-cyclopropyl bond at the C6 position of the purine ring.

Mechanistic Insights

While the N-cyclopropylamino group is not a traditional amide, its hydrolysis under acidic conditions can be conceptualized through analogous principles of nucleophilic attack on a protonated substrate.

-

Protonation of the Purine Ring: In an acidic medium, the purine ring system of Abacavir can be protonated at one of the nitrogen atoms. This protonation increases the electrophilicity of the carbon atom attached to the cyclopropylamino group (C6).

-

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electron-deficient C6 carbon.

-

Tetrahedral Intermediate Formation and Collapse: This attack leads to the formation of a tetrahedral intermediate. Subsequent proton transfers and rearrangement lead to the cleavage of the C-N bond, releasing cyclopropylamine and forming a 6-hydroxypurine derivative, which can then tautomerize. The resulting purine derivative is Descyclopropyl Abacavir.

The proposed acid-catalyzed hydrolysis pathway is illustrated below:

Caption: Proposed mechanism for the acid-catalyzed hydrolysis of Abacavir.

Supporting Data from Degradation Studies

Forced degradation studies have consistently demonstrated the instability of Abacavir in acidic solutions.[8] While a complete degradation profile under acidic conditions can be complex, the formation of Descyclopropyl Abacavir is a recognized outcome.

Experimental Protocols for Studying Descyclopropyl Abacavir Formation

To investigate the formation of Descyclopropyl Abacavir, a well-designed forced degradation study coupled with a validated stability-indicating analytical method is essential.

Protocol for Forced Degradation of Abacavir

This protocol outlines the conditions for inducing the degradation of Abacavir to generate Descyclopropyl Abacavir.

Materials:

-

Abacavir Sulfate

-

Hydrochloric Acid (HCl), 1N

-

Hydrogen Peroxide (H₂O₂), 3%

-

Sodium Hydroxide (NaOH), 1N (for neutralization)

-

Methanol, HPLC grade

-

Water, HPLC grade

-

UV chamber for photostability studies

Procedure:

-

Acid Hydrolysis:

-

Accurately weigh approximately 10 mg of Abacavir Sulfate into a suitable flask.

-

Add 10 mL of 1N HCl.

-

Reflux the solution at 80°C for 24-72 hours.[8]

-

At specified time points, withdraw aliquots, neutralize with 1N NaOH, and dilute with mobile phase to a suitable concentration for analysis.

-

-

Oxidative Degradation:

-

Accurately weigh approximately 10 mg of Abacavir Sulfate into a suitable flask.

-

Add 10 mL of 3% H₂O₂.

-

Keep the solution at room temperature for up to 72 hours, protected from light.

-

At specified time points, withdraw aliquots and dilute with mobile phase to a suitable concentration for analysis.

-

-

Photolytic Degradation:

-

Prepare a solution of Abacavir Sulfate in water at a concentration of approximately 1 mg/mL.

-

Expose the solution to UV light (e.g., in a photostability chamber) for a defined period.

-

A control sample should be kept in the dark under the same conditions.

-

At specified time points, withdraw aliquots for analysis.

-

Validated UHPLC-MS/MS Method for Quantification

A validated stability-indicating method is crucial for the accurate quantification of Descyclopropyl Abacavir in the presence of Abacavir and other degradation products. The following provides an example of a suitable UHPLC-MS/MS method.[4][9]

Chromatographic Conditions:

-

Column: Waters Acquity BEH C18, 50 mm × 2.1 mm, 1.7 µm

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Methanol

-

Gradient: A suitable gradient to separate Descyclopropyl Abacavir from Abacavir and other impurities. For example:

-

0-1 min: 5% B

-

1-5 min: 5% to 95% B

-

5-7 min: 95% B

-

7-7.1 min: 95% to 5% B

-

7.1-10 min: 5% B

-

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

Mass Spectrometry Conditions (Triple Quadrupole):

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Abacavir: Monitor the transition of the parent ion to a specific product ion.

-

Descyclopropyl Abacavir: Monitor the transition of the parent ion (m/z 247.1) to a characteristic product ion.

-

-

Source Parameters: Optimize source temperature, gas flows, and capillary voltage for maximum sensitivity.

Method Validation:

The analytical method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[4]

Data Presentation: Quantitative Analysis of Degradation

The results from forced degradation studies should be tabulated to provide a clear overview of the extent of Descyclopropyl Abacavir formation under different stress conditions.

| Stress Condition | Duration | Temperature | Abacavir Remaining (%) | Descyclopropyl Abacavir Formed (%) |

| 1N HCl | 24 hours | 80°C | [Insert Data] | [Insert Data] |

| 1N HCl | 72 hours | 80°C | [Insert Data] | [Insert Data] |

| 3% H₂O₂ | 24 hours | Room Temp | [Insert Data] | [Insert Data] |

| 3% H₂O₂ | 72 hours | Room Temp | [Insert Data] | [Insert Data] |

| UV Light | 8 hours | Room Temp | [Insert Data] | [Insert Data] |

*Note: The data in this table should be populated with results from experimental studies.

Synthesis and Certification of Descyclopropyl Abacavir Reference Standard

Accurate quantification of Descyclopropyl Abacavir requires a certified reference standard. Several chemical suppliers offer this impurity.[][2] The synthesis of this standard typically involves a multi-step process starting from a suitable purine derivative and the cyclopentene moiety, followed by purification and characterization to confirm its identity and purity. The availability of a well-characterized reference standard is critical for method validation and routine quality control testing.[10]

Conclusion

The formation of Descyclopropyl Abacavir from Abacavir is primarily driven by two distinct mechanisms: oxidative/photolytic degradation and acid-catalyzed hydrolysis. The former proceeds through a single-electron transfer mechanism, leading to a cyclopropylaminium radical cation and subsequent ring opening. The latter involves nucleophilic attack by water on the protonated purine ring.

A thorough understanding of these pathways, coupled with robust analytical methodologies and forced degradation studies, is indispensable for the development of stable Abacavir formulations and for ensuring the quality and safety of this vital antiretroviral medication. The information presented in this guide provides a solid foundation for researchers, scientists, and drug development professionals to address the challenges associated with this critical impurity.

References

-

Proposed reaction mechanism. Single electron oxidation of aryl... - ResearchGate. Available at: [Link]

-

N-dealkylation of an N-cyclopropylamine by horseradish peroxidase. Fate of the cyclopropyl group - PubMed. Available at: [Link]

-

A Biomimetic Study of the Behavior of N-Cyclopropyl-Based Single Electron Transfer Probes in the Context of Monoamine Oxidase-Catalyzed Oxidations | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

AOP-Based Transformation of Abacavir in Different Environments: Evolution Profile of Descyclopropyl-Abacavir and In Silico Toxicity Assessment of the Main Transformation Products - MDPI. Available at: [Link]

-

Kinetics and mechanism of the acid-catalyzed hydrolysis of a hypermodified nucleoside wyosine and its 5'-monophosphate - PMC - NIH. Available at: [Link]

-

A Biomimetic Study of the Behavior of N-Cyclopropyl-Based Single Electron Transfer Probes in the Context of Monoamine Oxidase-Ca. Available at: [Link]

-

Mechanisms for the solvolytic decompositions of nucleoside analogues. X. Acidic hydrolysis of 6-substituted 9-(beta-D-ribofuranosyl)purines - PubMed. Available at: [Link]

-

A Biomimetic Study of the Behavior of N-Cyclopropyl-Based Single Electron Transfer Probes in the Context of Monoamine Oxidase-Ca. Available at: [Link]

-

Determination of Antiviral Drugs and Their Metabolites Using Micro-Solid Phase Extraction and UHPLC-MS/MS in Reversed-Phase and Hydrophilic Interaction Chromatography Modes - MDPI. Available at: [Link]

-

Analytical Method Development and Validation of Anti-HIV Drug Abacavir Sulphate - Journal of Applied Pharmaceutical Science. Available at: [Link]

-

Forced degradation study of abacavir sulfate under the frame of genotoxic impurity. Available at: [Link]

-

Addition, Elimination, and Rearrangement Reactions of Cyclopropyl-Substituted Nitrenium Ions: A Computational and Experimental I - ChemRxiv. Available at: [Link]

-

LC-MS/MS method development and validation for the determination of antiviral drug in human plasma - ScienceScholar. Available at: [Link]

-

ACID DEGRADATION STUDIES OF ABACAVIR SULFATE BY LC-MS/MS - IJRPC. Available at: [Link]

-

Separation and characterization of forced degradation products of abacavir sulphate by LC-MS/MS | Request PDF - ResearchGate. Available at: [Link]

-

Stress Degradation Behavior of Abacavir Sulfate and Development of a Suitable Stability-Indicating UHPLC Method for the Determination of Abacavir, its Related Substances, and Degradation Products - MDPI. Available at: [Link]

-

Relative stability and a quantitative approach to the reaction mechanism of the acid-catalyzed hydrolysis of certain 7- and 9-.beta.-D-ribofuranosylpurines | Journal of the American Chemical Society. Available at: [Link]

Sources

- 2. Descyclopropyl Abacavir | CymitQuimica [cymitquimica.com]

- 3. AOP-Based Transformation of Abacavir in Different Environments: Evolution Profile of Descyclopropyl-Abacavir and In Silico Toxicity Assessment of the Main Transformation Products [mdpi.com]

- 4. The development and validation of an UHPLC–MS/MS method for the rapid quantification of the antiretroviral agent dapivirine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. ijrpc.com [ijrpc.com]

- 9. mdpi.com [mdpi.com]

- 10. synthinkchemicals.com [synthinkchemicals.com]

A Comprehensive Technical Guide to the Characterization of (1S,4R)-4-(2,6-Diamino-9H-purin-9-yl)-2-cyclopentene-1-methanol (Abacavir)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1S,4R)-4-(2,6-Diamino-9H-purin-9-yl)-2-cyclopentene-1-methanol, widely known as Abacavir, is a carbocyclic synthetic nucleoside analog. It is a potent reverse transcriptase inhibitor (NRTI) used in the treatment of Human Immunodeficiency Virus (HIV) infection. Abacavir is a guanosine analog that, after intracellular phosphorylation to its active metabolite, carbovir triphosphate (CBV-TP), competes with the natural substrate deoxyguanosine triphosphate (dGTP) and is incorporated into viral DNA.[1][2] This incorporation leads to the termination of the viral DNA chain, thus inhibiting the replication of HIV.[1][3] The chiral nature of Abacavir is critical to its therapeutic activity, with the (1S,4R) enantiomer being the active form. This guide provides an in-depth technical overview of the essential characterization methods for Abacavir, ensuring its identity, purity, and quality for pharmaceutical applications.

Physicochemical Properties

A thorough understanding of the physicochemical properties of Abacavir is fundamental for its formulation and analytical method development.

| Property | Value |

| Molecular Formula | C₁₁H₁₄N₆O[4] |

| Molecular Weight | 246.27 g/mol [4] |

| Appearance | White to off-white solid |

| Melting Point | Approximately 219-223 °C |

| Solubility | Soluble in water and methanol |

| pKa | ~4.5 (purine moiety) |

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of Abacavir's identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (DMSO-d₆, 400 MHz):

-

δ 7.75 (s, 1H, H-8): Singlet corresponding to the proton on the C8 of the purine ring.

-

δ 6.55 (br s, 2H, NH₂): Broad singlet for the amine protons at C6.

-

δ 6.05 (m, 1H, H-3'): Multiplet for the vinyl proton at C3' of the cyclopentene ring.

-

δ 5.85 (m, 1H, H-2'): Multiplet for the vinyl proton at C2' of the cyclopentene ring.

-

δ 5.70 (br s, 2H, NH₂): Broad singlet for the amine protons at C2.

-

δ 5.30 (m, 1H, H-4'): Multiplet for the proton at C4', the attachment point of the purine ring.

-

δ 4.90 (t, 1H, OH): Triplet for the hydroxyl proton of the methanol group.

-

δ 3.45 (m, 2H, CH₂OH): Multiplet for the methylene protons of the methanol group.

-

δ 2.70 (m, 1H, H-1'): Multiplet for the proton at C1' of the cyclopentene ring.

-

δ 2.40 (m, 1H, H-5'a): Multiplet for one of the protons at C5'.

-

δ 1.60 (m, 1H, H-5'b): Multiplet for the other proton at C5'.

¹³C NMR (DMSO-d₆, 100 MHz):

-

δ 160.5 (C6): Carbon of the purine ring attached to the amino group.

-

δ 156.0 (C2): Carbon of the purine ring attached to the amino group.

-

δ 151.5 (C4): Quaternary carbon of the purine ring.

-

δ 141.0 (C8): Carbon of the purine ring.

-

δ 135.0 (C3'): Vinylic carbon of the cyclopentene ring.

-

δ 128.0 (C2'): Vinylic carbon of the cyclopentene ring.

-

δ 114.0 (C5): Quaternary carbon of the purine ring.

-

δ 62.0 (CH₂OH): Carbon of the methanol group.

-

δ 58.0 (C4'): Carbon of the cyclopentene ring attached to the purine.

-

δ 50.0 (C1'): Carbon of the cyclopentene ring.

-

δ 35.0 (C5'): Carbon of the cyclopentene ring.

Infrared (IR) Spectroscopy

IR spectroscopy helps in identifying the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Functional Group |

| 3400 - 3100 | N-H and O-H stretching (amines and alcohol) |

| 3100 - 3000 | C-H stretching (aromatic and vinylic) |

| 2950 - 2850 | C-H stretching (aliphatic) |

| 1680 - 1600 | C=N and C=C stretching (purine and cyclopentene) |

| 1640 - 1550 | N-H bending (amines) |

| 1250 - 1000 | C-N and C-O stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Electrospray Ionization (ESI-MS):

-

[M+H]⁺: m/z 247.125

-

Key Fragments: Loss of the hydroxymethyl group (-CH₂OH), cleavage of the cyclopentene ring, and fragmentation of the purine ring.

-

Crystallographic Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule. While specific crystallographic data for Abacavir can be found in dedicated databases, a typical analysis would reveal:

-

Crystal System: Monoclinic or Orthorhombic

-

Space Group: A chiral space group, confirming the enantiopure nature of the crystal.

-

Key Structural Features: The cis relationship between the purine substituent and the methanol group on the cyclopentene ring, as well as the specific bond lengths and angles that define the molecular conformation.

Analytical Methodologies

Robust analytical methods are crucial for the quality control of Abacavir, including potency determination and impurity profiling.

High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Profiling

A stability-indicating HPLC method is essential for separating Abacavir from its potential degradation products and process-related impurities.[5]

Experimental Protocol:

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase A: 0.01 M Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

-

Mobile Phase B: Acetonitrile.

-

Gradient Program:

-

0-5 min: 10% B

-

5-25 min: 10% to 70% B

-

25-30 min: 70% B

-

30-32 min: 70% to 10% B

-

32-40 min: 10% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile (1:1).

System Suitability:

-

Tailing Factor (Abacavir peak): ≤ 2.0

-

Theoretical Plates (Abacavir peak): ≥ 2000

-

Relative Standard Deviation (RSD) for replicate injections: ≤ 2.0%

Caption: HPLC workflow for Abacavir analysis.

Chiral Purity Analysis

Ensuring the enantiomeric purity of Abacavir is a critical quality attribute. A chiral HPLC method is typically employed for this purpose.[6]

Experimental Protocol:

-

Instrumentation: HPLC system with a UV detector.

-

Column: A chiral stationary phase (CSP) column, such as one based on immobilized amylose tris(3,5-dimethylphenylcarbamate).[6]

-

Mobile Phase: A mixture of n-hexane, ethanol, and a suitable amine modifier (e.g., diethylamine) in an isocratic mode. The exact ratio needs to be optimized for the specific column.

-

Flow Rate: 0.8 mL/min.

-

Column Temperature: 25 °C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the sample in the mobile phase.

System Suitability:

-

Resolution between the (1S,4R) and (1R,4S) enantiomers: ≥ 2.0

-

Limit of Quantification (LOQ) for the undesired enantiomer: Typically ≤ 0.1%

Pharmacological Context and Mechanism of Action

Abacavir is a prodrug that is converted intracellularly to its active triphosphate form, carbovir triphosphate (CBV-TP).[3] CBV-TP acts as a competitive inhibitor of HIV-1 reverse transcriptase (RT).[1] It competes with the natural substrate, dGTP, for incorporation into the growing viral DNA chain.[1] Once incorporated, the absence of a 3'-hydroxyl group on the carbocyclic ring of CBV-TP prevents the formation of the next 5' to 3' phosphodiester bond, leading to chain termination and halting viral replication.[1]

Caption: Mechanism of action of Abacavir.

Conclusion

The comprehensive characterization of (1S,4R)-4-(2,6-Diamino-9H-purin-9-yl)-2-cyclopentene-1-methanol (Abacavir) is paramount for ensuring its quality, safety, and efficacy as an antiretroviral agent. This guide has outlined the key analytical techniques and methodologies, from spectroscopic elucidation to chromatographic purity assessment, that form the foundation of its quality control. A thorough understanding and implementation of these methods are essential for researchers, scientists, and drug development professionals working with this important therapeutic agent.

References

-

(1S,4R)-4-(2-Amino-6-chloro-9H-purin-9-yl)-2-cyclopentene-1-methanol hydrochloride | C11H13Cl2N5O | PubChem. (URL: [Link])

-

((1s,4r)-4-(6-Amino-9h-purin-9-yl)cyclopent-2-enyl)methanol | C11H13N5O | PubChem. (URL: [Link])

-

[(1R,4S)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methanol | Mol-Instincts. (URL: [Link])

-

Abacavir - StatPearls - NCBI Bookshelf. (URL: [Link])

-

A validated chiral LC method for the enantiomeric separation of abacavir key intermediate, ABC-3 - TSI Journals. (URL: [Link])

-

Abacavir Pathway, Pharmacokinetics/Pharmacodynamics - ClinPGx. (URL: [Link])

-

What is the mechanism of action of abacavir (nucleoside reverse transcriptase inhibitor)? - Synapse. (URL: [Link])

-

Stress Degradation Behavior of Abacavir Sulfate and Development of a Suitable Stability-Indicating UHPLC Method for the Determination of Abacavir, its Related Substances, and Degradation Products - NIH. (URL: [Link])

-

4-(2-Amino-6-chloro-9H-purin-9-yl)-2-cyclopentene-1-methanol, (1S,4R)- | C11H12ClN5O | PubChem. (URL: [Link])

-

What is the mechanism of Abacavir Sulfate? - Patsnap Synapse. (URL: [Link])

-

HPLC method for analyzing new compounds – analogs of an antineoplastic drug - Bulgarian Chemical Communications. (URL: [Link])

-

Abacavir - Wikipedia. (URL: [Link])

-

ABACAVIR - New Drug Approvals. (URL: [Link])

-

Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis - MDPI. (URL: [Link])

Sources

- 1. droracle.ai [droracle.ai]

- 2. Abacavir - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of Abacavir Sulfate? [synapse.patsnap.com]

- 4. 124752-25-6|((1S,4R)-4-(2,6-Diamino-9H-purin-9-yl)cyclopent-2-en-1-yl)methanol|BLD Pharm [bldpharm.com]

- 5. Stress Degradation Behavior of Abacavir Sulfate and Development of a Suitable Stability-Indicating UHPLC Method for the Determination of Abacavir, its Related Substances, and Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tsijournals.com [tsijournals.com]

An In-Depth Technical Guide to [(1S,4R)-4-(2,6-Diamino-9H-purin-9-yl)cyclopent-2-en-1-yl]methanol (CAS Number: 124752-25-6)

A multi-faceted research compound with applications ranging from antiviral prodrug strategies to environmental science and agrochemistry.

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of the research applications of the carbocyclic nucleoside analogue, [(1S,4R)-4-(2,6-Diamino-9H-purin-9-yl)cyclopent-2-en-1-yl]methanol, holder of CAS number 124752-25-6. Known by several synonyms including Descyclopropyl Abacavir, 6-aminocarbovir, and Abacavir EP Impurity C, this molecule, while often encountered as a process impurity in the synthesis of the anti-HIV drug Abacavir, possesses a unique profile of biological and chemical properties that make it a subject of significant research interest in its own right. This document will delve into its diverse applications, from its role as a prodrug in antiviral therapy to its potential as an amine oxidase inhibitor and a herbicide, providing researchers, scientists, and drug development professionals with a detailed understanding of its utility.

Chemical Identity and Physicochemical Properties

Before exploring its applications, it is essential to establish the fundamental characteristics of this compound.

| Identifier | Value | Source |

| CAS Number | 124752-25-6 | [1][2][3][4][5][6][7][8][9] |

| Chemical Name | [(1S,4R)-4-(2,6-Diamino-9H-purin-9-yl)cyclopent-2-en-1-yl]methanol | [1][3][9] |

| Synonyms | Descyclopropyl Abacavir, 6-aminocarbovir, Abacavir EP Impurity C, Abacavir Related Compound A | [1][2][4][5][7][9] |

| Molecular Formula | C11H14N6O | [1][2][4][6][8] |

| Molecular Weight | 246.27 g/mol | [1][2][4][6][8] |

| Appearance | Off-White to Pale Yellow Solid | [1] |

| Storage | 2-8°C Refrigerator | [1] |

Research Application 1: A Prodrug for the Antiviral Agent Carbovir

One of the most significant research applications of 6-aminocarbovir is its role as a prodrug for (-)-carbovir, a potent reverse transcriptase inhibitor with activity against the human immunodeficiency virus (HIV).[1] The underlying principle of this prodrug strategy is to enhance the pharmacokinetic profile of the active agent.

Mechanism of Action: Bioactivation to Carbovir

6-aminocarbovir is designed to be metabolically converted to carbovir in vivo. This bioactivation is crucial for its antiviral effect, as carbovir, in its triphosphate form (CBV-TP), is the pharmacologically active molecule.[1][6][10] CBV-TP acts as a competitive inhibitor of HIV reverse transcriptase and as a chain terminator during viral DNA synthesis.[6][10]

The metabolic conversion of 6-aminocarbovir to carbovir has been studied in rats, demonstrating its potential as a viable prodrug.[1]

Sources

- 1. (-)-6-Aminocarbovir pharmacokinetics and relative carbovir exposure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. AOP-Based Transformation of Abacavir in Different Environments: Evolution Profile of Descyclopropyl-Abacavir and In Silico Toxicity Assessment of the Main Transformation Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PharmGKB summary: abacavir pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of amino acid ester prodrugs of Acyclovir after oral administration: Interaction with the transporters on Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ClinPGx [clinpgx.org]

- 6. droracle.ai [droracle.ai]

- 7. biosynth.com [biosynth.com]

- 8. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 9. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Abacavir - Wikipedia [en.wikipedia.org]

Descyclopropyl Abacavir: An In-depth Technical Examination of a Key Abacavir-Related Compound

For the attention of: Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive analysis of descyclopropyl abacavir, a compound of significant interest in the context of the antiretroviral drug, abacavir. While a traditional pharmacokinetic profile, detailing absorption, distribution, metabolism, and excretion (ADME) following in vivo administration, remains to be fully elucidated in publicly available literature, this document synthesizes the current scientific understanding of descyclopropyl abacavir. We will delve into its identity as a primary transformation product and known impurity, the analytical methodologies for its detection, and its potential role as a synthetic prodrug. This guide is intended to serve as a foundational resource for researchers engaged in the study of abacavir and its related substances.

Introduction to Descyclopropyl Abacavir

Descyclopropyl abacavir, chemically known as [(1S,4R)-4-(2,6-diaminopurin-9-yl)cyclopent-2-en-1-yl]methanol, is a molecule structurally similar to the potent HIV-1 reverse transcriptase inhibitor, abacavir, but lacking the cyclopropyl group on the purine base.[1] It is recognized primarily as an impurity in the manufacturing of abacavir and as a degradation product.[1][2] The presence and formation of such related compounds are of critical importance in pharmaceutical development and quality control to ensure the safety and efficacy of the final drug product.

One source has also described descyclopropyl abacavir as a synthetic prodrug of abacavir, suggesting it can be metabolized by amine oxidases.[3] This opens an alternative perspective on its potential biological relevance, shifting from a mere process-related impurity to a compound that might be intentionally synthesized to modulate the delivery or activity of abacavir.

Physicochemical Properties

A summary of the key physicochemical properties of descyclopropyl abacavir is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C11H14N6O | [3] |

| Molecular Weight | 246.27 g/mol | [3] |

| CAS Number | 124752-25-6 | [3] |

| Synonyms | Abacavir EP Impurity C, (1S,4R)-4-(2,6-Diamino-9H-purin-9-yl)-2-cyclopentene-1-methanol | [1][3] |

Formation of Descyclopropyl Abacavir

The primary documented pathway for the formation of descyclopropyl abacavir is through the degradation of abacavir. Studies investigating the photocatalytic transformation of abacavir in aqueous environments have identified descyclopropyl abacavir as a major transformation product.[4][5] This transformation involves the cleavage of the C-N bond connecting the cyclopropyl group to the purine ring.[4][5]

The evolution profile of descyclopropyl abacavir (TP-247) has been monitored during these advanced oxidation processes (AOPs), demonstrating its formation as abacavir degrades.[4] While these studies are centered on environmental fate, they provide valuable mechanistic insight into the lability of the cyclopropyl moiety on the abacavir molecule.

Figure 1: Formation of Descyclopropyl Abacavir from Abacavir via Advanced Oxidation Processes.

Analytical Methodologies

The quantification of abacavir and its related compounds, including descyclopropyl abacavir, is crucial for quality control in pharmaceutical formulations and for potential research applications. High-performance liquid chromatography (HPLC) is the predominant analytical technique employed.

Reversed-Phase HPLC for Abacavir and Impurities

A validated reversed-phase HPLC (RP-HPLC) method has been developed for the simultaneous determination of abacavir and its impurities.[2] While the specific validation for descyclopropyl abacavir as an individual analyte in biological matrices is not detailed, the principles of these methods are applicable.

Illustrative Experimental Protocol:

-

Chromatographic System: A standard HPLC system equipped with a Diode Array Detector (DAD) is suitable.

-

Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for the separation of these polar compounds.[6]

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 20 mM ammonium formate at pH 5.0) and an organic modifier (e.g., methanol with 0.01% formic acid) is effective for resolving abacavir from its impurities.[2]

-

Detection: UV detection at a wavelength of approximately 245 nm is appropriate for these purine-containing structures.[6]

-

Sample Preparation: For analysis of bulk drug or tablet dosage forms, samples are typically dissolved in a suitable solvent (e.g., methanol or a mixture of methanol and water), sonicated, and filtered prior to injection.[2][6]

Figure 2: General Workflow for the HPLC Analysis of Abacavir and Related Compounds.

Pharmacokinetic Considerations and Future Directions

Currently, there is a notable absence of published in vivo pharmacokinetic data for descyclopropyl abacavir following the administration of abacavir in humans or animal models. The extensive metabolism of abacavir primarily proceeds through alcohol dehydrogenase and glucuronyl transferase, leading to inactive carboxylate and glucuronide metabolites, respectively.[7][8] Less than 2% of the parent drug is excreted unchanged in the urine.[7] Within the documented metabolic pathways of abacavir, descyclopropyl abacavir is not typically reported as a significant in vivo metabolite.

The description of descyclopropyl abacavir as a potential synthetic prodrug metabolized by amine oxidases presents an intriguing area for future research.[3] Should this be a viable pathway, a dedicated pharmacokinetic study of descyclopropyl abacavir itself would be warranted to understand its conversion to abacavir and the subsequent formation of the active intracellular metabolite, carbovir triphosphate.

Key Research Questions for Future Investigation:

-

Is descyclopropyl abacavir formed in vivo following the administration of abacavir, and if so, by which enzymatic pathways and to what extent?

-

What are the absorption, distribution, metabolism, and excretion characteristics of descyclopropyl abacavir when administered as a standalone compound?

-

Can the prodrug potential of descyclopropyl abacavir be leveraged to improve the therapeutic index of abacavir?

-

What is the toxicological profile of descyclopropyl abacavir compared to the parent drug?

Conclusion

Descyclopropyl abacavir is a well-characterized abacavir-related compound, identified as both a process impurity and a degradation product. While its in vivo pharmacokinetic profile as a metabolite of abacavir is not established, the analytical methods for its detection and quantification are available. The potential for descyclopropyl abacavir to act as a synthetic prodrug opens a new avenue for research that could have implications for future antiretroviral drug development. Further studies are required to elucidate the in vivo fate of this compound and to explore its potential therapeutic applications. This guide serves as a summary of the current knowledge and a call for further investigation into the multifaceted nature of descyclopropyl abacavir.

References

- Kanneti, R., et al. (n.d.). LC Method for the Determination of Abacavir in Human Plasma for Pharmacokinetic Studies. Asian Journal of Chemistry.

-

National Center for Biotechnology Information. (2023). AOP-Based Transformation of Abacavir in Different Environments: Evolution Profile of Descyclopropyl-Abacavir and In Silico Toxicity Assessment of the Main Transformation Products. PubMed Central. Retrieved from [Link]

-

MDPI. (2023). AOP-Based Transformation of Abacavir in Different Environments: Evolution Profile of Descyclopropyl-Abacavir and In Silico Toxicity Assessment of the Main Transformation Products. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Abacavir ADME | Pathway. PubChem. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Analytical Method Development and Validation for the Simultaneous Estimation of Abacavir and Lamivudine by Reversed-phase High-performance Liquid Chromatography in Bulk and Tablet Dosage Forms. Retrieved from [Link]

-

Yuen, G. J., & Weller, S. (2008). A review of the pharmacokinetics of abacavir. Clinical Pharmacokinetics, 47(6), 351–371. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Population Pharmacokinetics of Abacavir in Plasma and Cerebrospinal Fluid. PubMed Central. Retrieved from [Link]

-

ResearchGate. (n.d.). Summary of Pharmacokinetic Parameters for Abacavir, Lamivudine, and Lopinavir. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Pharmacokinetics of abacavir and its anabolite carbovir triphosphate without and with darunavir/ritonavir or raltegravir in HIV-infected subjects. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Steady-State Pharmacokinetics of Abacavir in Plasma and Intracellular Carbovir Triphosphate following Administration of Abacavir at 600 Milligrams Once Daily and 300 Milligrams Twice Daily in Human Immunodeficiency Virus-Infected Subjects. PubMed Central. Retrieved from [Link]

-

Reactome. (n.d.). Abacavir ADME. Retrieved from [Link]

-

Reactome. (n.d.). Abacavir ADME. Retrieved from [Link]

-

Clinical Pharmacogenetics Implementation Consortium (CPIC). (n.d.). Abacavir Pathway, Pharmacokinetics/Pharmacodynamics. Retrieved from [Link]

-

ResearchGate. (n.d.). Abacavir: A review of its clinical potential in patients with HIV infection. Retrieved from [Link]

-

PubMed. (n.d.). Pharmacodynamics of abacavir in an in vitro hollow-fiber model system. Retrieved from [Link]

Sources

- 1. Descyclopropyl Abacavir | LGC Standards [lgcstandards.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. biosynth.com [biosynth.com]

- 4. AOP-Based Transformation of Abacavir in Different Environments: Evolution Profile of Descyclopropyl-Abacavir and In Silico Toxicity Assessment of the Main Transformation Products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. AOP-Based Transformation of Abacavir in Different Environments: Evolution Profile of Descyclopropyl-Abacavir and In Silico Toxicity Assessment of the Main Transformation Products [mdpi.com]

- 6. Analytical Method Development and Validation for the Simultaneous Estimation of Abacavir and Lamivudine by Reversed-phase High-performance Liquid Chromatography in Bulk and Tablet Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A review of the pharmacokinetics of abacavir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ClinPGx [clinpgx.org]

The Uncharted Territory: A Technical Guide to the In Vivo Metabolic Fate of Descyclopropyl Abacavir

For the attention of Researchers, Scientists, and Drug Development Professionals.

Preamble: Beyond the Parent Compound

In the landscape of antiretroviral therapeutics, Abacavir stands as a cornerstone, its metabolic journey from prodrug to the active carbovir triphosphate well-documented. However, the metabolic fate of its N-descyclopropylated analogue, Descyclopropyl Abacavir, remains a less-explored frontier. This technical guide ventures into this uncharted territory, providing a comprehensive exploration of the putative in vivo metabolic fate of Descyclopropyl Abacavir. While direct in vivo studies on this specific compound are not extensively reported in publicly available literature, this guide, grounded in established principles of drug metabolism and enzymology, offers a scientifically rigorous projection of its biotransformation. We will delve into the probable enzymatic pathways, the resulting metabolites, and the experimental methodologies required to elucidate and validate these predictions.

Section 1: Descyclopropyl Abacavir - A Molecule of Interest

Descyclopropyl Abacavir, chemically known as ((1S,4R)-4-(2,6-diamino-9H-purin-9-yl)cyclopent-2-en-1-yl)methanol, is recognized primarily as a transformation product of Abacavir, observed in environmental degradation studies through the detachment of the cyclopropyl ring[1][2]. It is also commercially available as a reference standard and has been described as a synthetic prodrug form of Abacavir that is metabolized by amine oxidases[3]. This structural modification, the replacement of the cyclopropylamino group with a primary amine, fundamentally alters its susceptibility to metabolic enzymes, steering its biotransformation away from the well-trodden path of its parent compound.

Section 2: The Predicted Metabolic Pathway - A Departure from Abacavir

The metabolism of Abacavir is principally governed by alcohol dehydrogenase and glucuronyl transferase, leading to the formation of a carboxylic acid and a glucuronide conjugate, respectively[4][5]. In stark contrast, the primary amino group of Descyclopropyl Abacavir introduces a new target for a different class of enzymes: the amine oxidases.

The Central Role of Amine Oxidases

The presence of a primary amine group strongly suggests that the primary route of metabolism for Descyclopropyl Abacavir in vivo is oxidative deamination catalyzed by amine oxidases[3]. This class of enzymes, which includes monoamine oxidases (MAO-A and MAO-B) and diamine oxidases (DAO), are crucial in the metabolism of various endogenous and xenobiotic amines[6].

The proposed initial step is the oxidation of the primary amine to an unstable imine intermediate, which then undergoes spontaneous hydrolysis to yield an aldehyde and ammonia.

Downstream Metabolic Fates

The resulting aldehyde metabolite is a pivotal intermediate that can undergo further biotransformation:

-

Oxidation to a Carboxylic Acid: The aldehyde can be further oxidized to a carboxylic acid metabolite by aldehyde dehydrogenase (ALDH). This is a common metabolic pathway for aldehydes generated from oxidative deamination.

-

Reduction to an Alcohol: Alternatively, the aldehyde can be reduced to a primary alcohol by alcohol dehydrogenase (ADH) or other aldo-keto reductases.

It is also plausible that the parent molecule, Descyclopropyl Abacavir, could undergo glucuronidation at the primary alcohol moiety, catalyzed by UDP-glucuronosyltransferases (UGTs), similar to one of the metabolic pathways of Abacavir[4].

The following diagram illustrates the predicted metabolic pathway of Descyclopropyl Abacavir.

Caption: Predicted metabolic pathway of Descyclopropyl Abacavir.

Section 3: Experimental Workflow for In Vivo Metabolic Investigation

To empirically validate the predicted metabolic fate of Descyclopropyl Abacavir, a robust in vivo experimental workflow is essential. The following protocol outlines a comprehensive approach using a rodent model.

Animal Model and Dosing

-

Species: Male Sprague-Dawley rats (n=5 per group).

-

Acclimation: Acclimatize animals for at least one week with free access to food and water.

-

Dosing: Administer Descyclopropyl Abacavir (e.g., 10 mg/kg) via oral gavage. A vehicle control group should be included.

Sample Collection

-

Blood: Collect blood samples via tail vein at multiple time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).

-

Urine and Feces: House animals in metabolic cages for the collection of urine and feces over 24 hours.

-

Tissue Harvest: At the end of the study, euthanize animals and harvest key metabolic organs (liver, kidneys, intestine).

Sample Processing and Analysis

-

Plasma Preparation: Centrifuge blood samples to separate plasma.

-

Extraction: Extract Descyclopropyl Abacavir and its potential metabolites from plasma, urine homogenates, and tissue homogenates using a suitable technique such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

-

LC-MS/MS Analysis: Analyze the extracts using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This will enable the separation, identification, and quantification of the parent compound and its metabolites.

The following diagram provides a visual representation of the experimental workflow.

Caption: Experimental workflow for in vivo metabolism studies.

Section 4: Quantitative Data Summary

While specific quantitative data for the in vivo metabolism of Descyclopropyl Abacavir is not yet available in the literature, the following table provides a template for summarizing key pharmacokinetic parameters that should be determined from the proposed in vivo study.

| Parameter | Descyclopropyl Abacavir | Aldehyde Metabolite | Carboxylic Acid Metabolite | Glucuronide Conjugate |

| Cmax (ng/mL) | Value | Value | Value | Value |

| Tmax (h) | Value | Value | Value | Value |

| AUC (ng*h/mL) | Value | Value | Value | Value |

| t1/2 (h) | Value | Value | Value | Value |

| % of Dose in Urine | Value | Value | Value | Value |

| % of Dose in Feces | Value | Value | Value | Value |

Section 5: Concluding Remarks and Future Directions

This technical guide has outlined the probable in vivo metabolic fate of Descyclopropyl Abacavir, highlighting a significant departure from the metabolism of its parent compound, Abacavir. The central hypothesis is that oxidative deamination by amine oxidases represents the primary metabolic pathway. The proposed experimental workflow provides a clear roadmap for researchers to validate these predictions and to generate crucial pharmacokinetic data.

Future research should focus on in vitro studies using recombinant amine oxidases, as well as human liver microsomes and hepatocytes, to definitively identify the enzymes involved and to characterize the kinetics of the metabolic reactions. Such studies will be instrumental in building a complete metabolic profile of Descyclopropyl Abacavir, a critical step in understanding its potential pharmacological and toxicological properties.

References

-

AOP-Based Transformation of Abacavir in Different Environments: Evolution Profile of Descyclopropyl-Abacavir and In Silico Toxicity Assessment of the Main Transformation Products. Molecules. 2023 Feb 16;28(4):1833. Available from: [Link]

-

Abacavir Pathway, Pharmacokinetics/Pharmacodynamics. PharmGKB. [Cited 2024 Jan 22]. Available from: [Link]

-

A review of the pharmacokinetics of abacavir. PubMed. [Cited 2024 Jan 22]. Available from: [Link]

-

Pharmacokinetics of [14C]Abacavir, a Human Immunodeficiency Virus Type 1 (HIV-1) Reverse Transcriptase Inhibitor, Administered in a Single Oral Dose to HIV-1-Infected Adults: a Mass Balance Study. Antimicrobial Agents and Chemotherapy. 1999 Dec;43(12):2855-62. Available from: [Link]

-

Abacavir and Metabolite Pharmacokinetics in HIV-1–Infected Children and Adolescents. The Journal of Clinical Pharmacology. 2008;48(3):347-55. Available from: [Link]

-

– Main metabolic pathways of abacavir in humans. ResearchGate. [Cited 2024 Jan 22]. Available from: [Link]

-

Abacavir metabolism. Reactome. [Cited 2024 Jan 22]. Available from: [Link]

-

Determination of Antiviral Drugs and Their Metabolites Using Micro-Solid Phase Extraction and UHPLC-MS/MS in Reversed-Phase and Hydrophilic Interaction Chromatography Modes. Molecules. 2021 Apr 7;26(8):2123. Available from: [Link]

-

Abacavir. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing; 2024 Jan-. Available from: [Link]

-

PharmGKB summary: abacavir pathway. Pharmacogenetics and genomics. 2014 Aug;24(8):403-16. Available from: [Link]

-

Abacavir. Wikipedia. [Cited 2024 Jan 22]. Available from: [Link]

-

Stress Degradation Behavior of Abacavir Sulfate and Development of a Suitable Stability-Indicating UHPLC Method for the Determination of Abacavir, its Related Substances, and Degradation Products. Journal of Chromatographic Science. 2014;52(8):836-47. Available from: [Link]

-

METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS ESTIMATION OF ABACAVIR, LAMIVUDINE & DOLUTEGRAVIR BY RP-HPLC METHOD. World Journal of Pharmaceutical and Medical Research. 2020;6(6):134-43. Available from: [Link]

-

AOP-Based Transformation of Abacavir in Different Environments: Evolution Profile of Descyclopropyl-Abacavir and In Silico Toxicity Assessment of the Main Transformation Products. MDPI. [Cited 2024 Jan 22]. Available from: [Link]

-

The metabolic activation of abacavir by human liver cytosol and expressed human alcohol dehydrogenase isozymes. Chemical research in toxicology. 2002 Nov;15(11):1449-59. Available from: [Link]

-

Amine oxidases and monooxygenases in the in vivo metabolism of xenobiotic amines in humans: has the involvement of amine oxidases been neglected?. Drug Metabolism Reviews. 2010;42(1):142-63. Available from: [Link]

Sources

- 1. AOP-Based Transformation of Abacavir in Different Environments: Evolution Profile of Descyclopropyl-Abacavir and In Silico Toxicity Assessment of the Main Transformation Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A review of the pharmacokinetics of abacavir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biosynth.com [biosynth.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Reactive aldehyde metabolites from the anti-HIV drug abacavir: amino acid adducts as possible factors in abacavir toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Amine oxidases and monooxygenases in the in vivo metabolism of xenobiotic amines in humans: has the involvement of amine oxidases been neglected? - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Toxicological Assessment of Descyclopropyl Abacavir: A Technical Guide for Drug Development Professionals

Foreword: The Imperative of Metabolite Safety in Modern Drug Development

The journey of a drug from discovery to clinical application is paved with rigorous safety evaluations. A critical, yet often complex, aspect of this journey is the toxicological assessment of drug metabolites. Metabolites, the byproducts of the body's processing of a drug, can sometimes exhibit their own pharmacological and toxicological profiles, distinct from the parent compound. Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established clear guidelines for the safety testing of metabolites, particularly those that are found in humans at significant concentrations and are disproportionately higher than in preclinical safety species.[1][2][3][4][5] This guide provides an in-depth technical framework for the toxicological assessment of Descyclopropyl Abacavir, a key metabolite of the antiretroviral drug Abacavir.

Abacavir is an essential component of combination antiretroviral therapy for the treatment of HIV infection.[6][7] Its use, however, is associated with a well-characterized, and potentially fatal, hypersensitivity reaction in individuals carrying the HLA-B*57:01 allele.[6][8][9][10][11] Understanding the toxicological profile of its metabolites is therefore not just a regulatory hurdle, but a scientific necessity to ensure patient safety. Descyclopropyl Abacavir has been identified as a major transformation product of Abacavir.[12][13] This guide will delineate a comprehensive strategy for its toxicological evaluation, drawing upon established regulatory frameworks and the known safety profile of the parent drug.

Regulatory Framework and the "Metabolites in Safety Testing" (MIST) Guideline

The foundation of our assessment strategy lies in the FDA's "Safety Testing of Drug Metabolites" guidance, often referred to as the MIST guidance.[1][2][3][4][5] This guidance stipulates that human metabolites forming at greater than 10% of the total drug-related exposure at steady state should be considered for safety assessment.[4] The primary goal is to ensure that the exposure to such metabolites in preclinical toxicology studies is adequate to cover human exposure.

Should a disproportionate drug metabolite be identified – one that is present at higher levels in humans than in the animal species used for standard toxicology testing – a dedicated safety assessment is warranted.[2][3] This can be achieved by either selecting a preclinical species that adequately forms the metabolite or by synthesizing the metabolite and administering it directly in toxicology studies.[2][3]

Descyclopropyl Abacavir: A Profile of the Metabolite

A Phased Approach to Toxicological Assessment

A tiered, systematic approach is recommended for the toxicological evaluation of Descyclopropyl Abacavir. This approach ensures that resources are used efficiently while building a comprehensive safety profile.

Phase 1: Genetic Toxicology

Given that Abacavir itself has been shown to have genotoxic potential, a battery of genotoxicity tests is the logical first step for its metabolite.[18][19] The objective is to assess the potential for Descyclopropyl Abacavir to induce mutations or chromosomal damage.

Experimental Protocols:

-

Bacterial Reverse Mutation Assay (Ames Test): This is a standard initial screening test for point mutations.

-

Methodology:

-

Several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations are used.

-